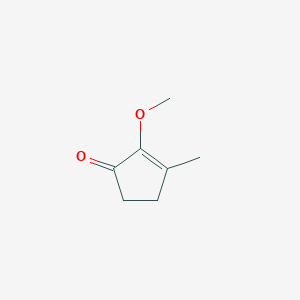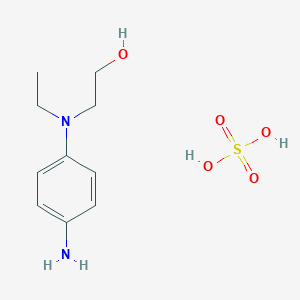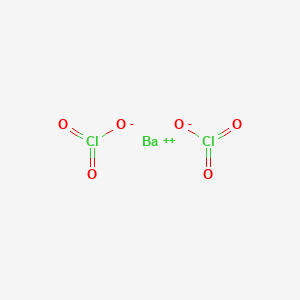
(1-Aminoethylidene)bisphosphonic acid
Overview
Description
(1-Aminoethylidene)bisphosphonic acid is a chemical compound with the molecular formula C₂H₉NO₆P₂. It is a member of the bisphosphonate family, which are compounds characterized by two phosphonate (P-C-P) groups. This compound is known for its applications in various fields, including medicine, industry, and scientific research.
Mechanism of Action
Target of Action
The primary target of (1-Aminoethylidene)bisphosphonic acid is the calcium carbonate (calcite) and barium sulfate (barite) scales under oilfield conditions . These inorganic scales can precipitate in oil and gas wells, leading to formation damage and reduction of hydrocarbon production .
Mode of Action
This compound interacts with its targets by inhibiting the formation of these scales. The compound is synthesized via aminolysis of polysuccinimide with nucleophilic amine reagents under alkaline conditions . The resulting product exhibits scale inhibition activities against carbonate and sulfate scales .
Biochemical Pathways
It is known that the compound’s action results in the inhibition of inorganic scale formation, which is a critical problem in hydrocarbon production .
Pharmacokinetics
The compound has been found to show excellent thermal stability at 130 °c for 7 days . This suggests that the compound may have good bioavailability under the harsh conditions of oilfield applications.
Result of Action
The action of this compound results in outstanding calcite scale inhibition performance . The compound also exhibits superior calcium tolerance performance with Ca2+ ions up to 100 ppm, and moderate performance in the range of 1000− 10000 ppm calcium ions .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the presence of calcium ions . The compound shows excellent thermal stability at high temperatures (130 °C) and retains its scale inhibition performance in the presence of varying concentrations of calcium ions .
Biochemical Analysis
Biochemical Properties
Bisphosphonates, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of stable complexes, particularly with metal ions .
Cellular Effects
Bisphosphonates are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of (1-Aminoethylidene)bisphosphonic acid in laboratory settings. One study has shown that a related compound, polyaspartic acid-capped aminomethylene phosphonic acid, demonstrated excellent thermal stability at 130 °C for 7 days .
Metabolic Pathways
Bisphosphonates are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Bisphosphonates are known to interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Aminoethylidene)bisphosphonic acid can be synthesized through several methods. One common method involves the reaction of acetonitrile with phosphorous acid and phosphorous trichloride under controlled conditions. The reaction typically requires heating and can be accelerated using microwave-assisted synthesis . Another method involves the three-component reaction of amines, diethyl phosphite, and triethyl orthoformate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: (1-Aminoethylidene)bisphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted bisphosphonates .
Scientific Research Applications
(1-Aminoethylidene)bisphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Bisphosphonates, including this compound, are known for their role in treating bone diseases such as osteoporosis.
Comparison with Similar Compounds
Pamidronic acid: Another bisphosphonate used in the treatment of bone diseases.
Alendronic acid: Known for its high potency in inhibiting bone resorption.
Etidronic acid: Used as a scale inhibitor and in medical applications.
Uniqueness: (1-Aminoethylidene)bisphosphonic acid is unique due to its specific molecular structure, which provides it with distinct binding properties and efficacy in inhibiting bone resorption. Its applications in both medical and industrial fields highlight its versatility and importance .
Properties
IUPAC Name |
(1-amino-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO6P2/c1-2(3,10(4,5)6)11(7,8)9/h3H2,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCTYPSWRBUGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164560 | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15049-85-1 | |
| Record name | AEDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015049851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-aminoethylidene)bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
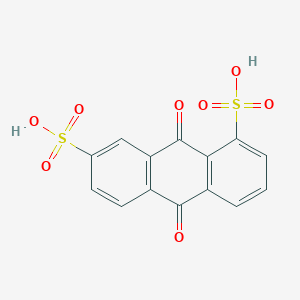

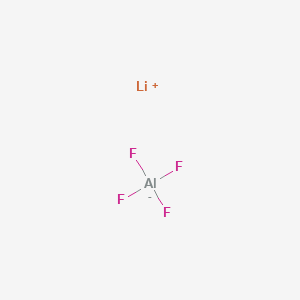

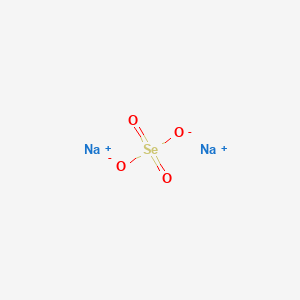
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)

